molecular formula C11H18 B1584094 2-Methyladamantane CAS No. 700-56-1

2-Methyladamantane

Cat. No. B1584094
CAS RN: 700-56-1
M. Wt: 150.26 g/mol
InChI Key: VMODAALDMAYACB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-methyladamantane involves various methods, including catalytic hydrogenation of 2-methyltricyclo[3.3.1.1³,⁷]dec-1-ene or dehydrogenation of 2-methyladamantan-2-ol. Researchers have explored both metal-catalyzed and metal-free approaches to access this compound .

Scientific Research Applications

Cytochrome P450 Inhibition and Antimutagenesis

2-Methyladamantane derivatives, like 2-Isopropenyl-2-methyladamantane (2-PMADA), have been found to be potent and selective inhibitors of cytochrome P450 (CYP) 2B6-mediated reactions. They show potential in inhibiting the activation of the anticancer drug tamoxifen, thereby possibly preventing carcinogenic side effects associated with tamoxifen treatment (Stiborová et al., 2002).

Pressure-Induced Phase Transition Studies

2-Methyladamantane has been studied for its pressure-induced phase transitions, which are key to understanding its structural properties under varying conditions. Such research provides insights into the fundamental behavior of similar molecular structures (HaraKimihiko et al., 1980).

Magnetic Resonance Studies

Research involving 1H chemical shift assignments for 2-methyladamantane has been conducted to understand its magnetic resonance properties. This kind of study is crucial for detailed structural analysis and understanding molecular interactions (Fisher & Gradwell, 1992).

Petroleum Biodegradation Analysis

In the field of organic geochemistry, the analysis of 2-methyladamantane has been utilized to understand the biodegradation processes in petroleum. The methyladamantane/adamantane ratio, which changes with biodegradation, provides insights into the history and condition of petroleum sources (Grice et al., 2000).

Hydride Transfer Reactions

Studies have examined the hydride transfer reactions of substituted adamantyl cations, including those involving 2-methyladamantane. These reactions are significant for understanding organic synthesis processes and reaction mechanisms (Cuddy et al., 1972).

properties

IUPAC Name

2-methyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18/c1-7-10-3-8-2-9(5-10)6-11(7)4-8/h7-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMODAALDMAYACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3CC(C2)CC1C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220265
Record name 2-Methyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyladamantane

CAS RN

700-56-1
Record name 2-Methyladamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
477
Citations
JR Alford, D Grant, MA McKervey - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
… -2-methyladamantane and cis- and trans-1 -bromo-4-methyladamantane the expected products of bridgehead substitution, bromination of 2-methyladamantane … of 2-methyladamantane …
Number of citations: 7 pubs.rsc.org
SP McManus, S Somani, JM Harris… - The Journal of Organic …, 2004 - ACS Publications
Solvolysis/dehydrohalogenation rates of 2-chloro-2-methyladamantane (CMA) in 15 hydrogen-bond acidic and/or basic solvents are studied. The rates of reaction in these solvents …
Number of citations: 22 pubs.acs.org
K Mlinaric-Majerski, Z Majerski… - The Journal of Organic …, 1975 - ACS Publications
… of homoadamantene to 2-methyladamantane.Homoadamantane, … formed from homoadamantene, 1- and 2-methyladamantane … of homoadamantene to 2-methyladamantane …
Number of citations: 16 pubs.acs.org
Z Majerski, PR Schleyer, AP Wolf - Journal of the American …, 1970 - ACS Publications
… These results demonstrate that the methyl group remains attached predominantly to the same carbon atom during the rearrangement of 2-methyladamantane (IV) to 1-…
Number of citations: 38 pubs.acs.org
S Landa, J Hlavatý - Collection of Czechoslovak Chemical …, 1975 - cccc.uochb.cas.cz
… Reactions of 2-Methyladamantane … In order to elucidate the course of the oxidation of 2-methyladamantane in … same conditions as in the case of 2-methyladamantane, ie, in 96% sulfuric …
Number of citations: 2 cccc.uochb.cas.cz
Z Majerski, AP Wolf… - Journal of Labelled …, 1970 - Wiley Online Library
… in Figure 1 led to the desired 2-methyladamantane-2J4C (IX). … 2-methyladamantane-2-14C (IX) indicated a purity of over 99 %. For this work, a sample of inactive 2-methyladamantane (…
BD Cuddy, D Grant, A Karim, MA McKervey… - Journal of the Chemical …, 1972 - pubs.rsc.org
… Consequently, we are left with the idea that the 1position of 2-methyladamantane is favoured in bromination because the 2-methyl-l-adamantyl cation is more stable than the 4-methyl-l-…
Number of citations: 13 pubs.rsc.org
WV Steele, I Watt - The Journal of Chemical Thermodynamics, 1977 - Elsevier
… Discussion Three of the listed compounds, I-methyladamantane, 2-methyladamantane and 1,3,5,7-tetramethyladamantane have been studied by McKervey and his colleagues. It is …
Number of citations: 31 www.sciencedirect.com
KP Zeller, R Müller, RW Alder - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
… ultimately',2*4*6 lead to 1- and 2methyladamantane (2) and (3). The heats of formation, AH," … We have found that homoadamantane slowly rearranges to 1- and 2-methyladamantane on …
Number of citations: 10 pubs.rsc.org
GA Olah, G Liang, GD Mateescu - The Journal of Organic …, 1974 - ACS Publications
… mixture of isomeric methyladamantylcarboxylic acids, while 2-methyladamantane is known to isomerize to 1-methyladamantane.8”10 However, under stable ion conditions the 2-methyl-…
Number of citations: 35 pubs.acs.org

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